molecular formula C20H18F2N4O2 B10898199 N-(2-fluoro-5-methylphenyl)-1-{2-[(2-fluoro-5-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide

N-(2-fluoro-5-methylphenyl)-1-{2-[(2-fluoro-5-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide

Cat. No.: B10898199
M. Wt: 384.4 g/mol
InChI Key: MMGZQNUSRZHPRA-UHFFFAOYSA-N
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Description

1-[2-(2-Fluoro-5-methylanilino)-2-oxoethyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound It is characterized by the presence of fluorine and methyl groups attached to aniline and phenyl rings, as well as a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-fluoro-5-methylanilino)-2-oxoethyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-fluoro-5-methylanilino)-2-oxoethyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or phenyl derivatives.

Scientific Research Applications

1-[2-(2-fluoro-5-methylanilino)-2-oxoethyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: The compound is investigated for its use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-fluoro-5-methylanilino)-2-oxoethyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrazole ring plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Uniqueness: 1-[2-(2-fluoro-5-methylanilino)-2-oxoethyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity. The combination of aniline, phenyl, and pyrazole rings in its structure provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C20H18F2N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

1-[2-(2-fluoro-5-methylanilino)-2-oxoethyl]-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H18F2N4O2/c1-12-3-5-14(21)17(9-12)23-19(27)11-26-8-7-16(25-26)20(28)24-18-10-13(2)4-6-15(18)22/h3-10H,11H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

MMGZQNUSRZHPRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CN2C=CC(=N2)C(=O)NC3=C(C=CC(=C3)C)F

Origin of Product

United States

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